3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of difluoro groups on the benzamide moiety and a methanesulfonyl group attached to a tetrahydroquinoline ring. Its unique structure makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: The final step involves the coupling of the difluorobenzamide moiety to the tetrahydroquinoline ring using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro groups on the benzamide moiety can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or quinoline derivatives.
Scientific Research Applications
3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Difluoroanisole: Similar in having difluoro groups on an aromatic ring.
(4,4-Difluoro-1-methoxycyclohexyl)methanesulfonyl chloride: Shares the methanesulfonyl group and difluoro substitution.
Uniqueness
3,4-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is unique due to the combination of its structural features, which include the tetrahydroquinoline ring, methanesulfonyl group, and difluorobenzamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-25(23,24)21-8-2-3-11-4-6-13(10-16(11)21)20-17(22)12-5-7-14(18)15(19)9-12/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHLQAGUEFTCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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